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Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, exerts its therapeutic effects
primarily by modulating the function of ion channels. The patch-clamp technique is an
indispensable tool for elucidating the precise mechanisms of action of drugs like lidocaine at
the molecular level. This document provides detailed application notes and protocols for
utilizing patch-clamp electrophysiology to investigate the interaction of lidocaine with various
ion channels, with a focus on voltage-gated sodium (NaV) and ATP-sensitive potassium (KATP)
channels.

Data Presentation: Quantitative Effects of Lidocaine
on lon Channels

The following tables summarize the quantitative data on the effects of lidocaine on different ion
channels, as determined by patch-clamp studies.
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Lidocaine Holding
lon Channel . )
Cell Type Concentrati  Potential IC50 Reference
Subtype
on (mV)
775.6 +37.1
hNaVv1.5 HEK293 0.3-1000 uM  -120 M [1]
M
hNaVv1.5 HEK293 0.3-1000 uM  -90 184 +26uM [1]
hNaVv1.5
-~ 578.7+74.3
(automated HEK293 Not Specified  -120 M [1]
patch-clamp) H
hNaV1.5
(automated HEK293 Not Specified  -90 179+20uM [1]
patch-clamp)
Rat
KATP ] 10 - 1000 43+ 4.7
Cardiomyocyt 0 [2]
Channels pumol/L pumol/L
es
hERG K+ 0.3 -1000 N 88.63 + 7.99
HEK293 Not Specified
Channels pmol-L(-1) pumol-L(-1)
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Lidocaine o
lon Channel . Quantitative
Cell Type Concentrati  Effect Reference
Subtype Change
on
Shift in ~20 mV
hNaVv1.5 HEK293 1mM steady-state hyperpolarizi [1]
inactivation ng shift
Reduction in
Canine N maximal 33%
NaV1.5 Not Specified ) ) [3]
Myocytes gating charge  reduction
(Qmax)
Reduction in
NaV N N maximal Up to 40%
Not Specified  Not Specified ) ] [4]
Channels gating charge  reduction
(Qmax)

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of
NaV1l.5 Channels in HEK293 Cells

This protocol is designed to measure the effect of lidocaine on human NaV1.5 channels stably
expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Preparation:

o Culture HEK293 cells stably expressing hNaV1.5 in Dulbecco's Modified Eagle Medium
(DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin-streptomycin, and a
selection antibiotic (e.g., 0.4 mg/ml Geneticin).[5]

¢ Maintain cells at 37°C in a 5% CO2 incubator.

o For experiments, plate cells onto glass coverslips and allow them to reach 50-70%
confluency.

2. Solutions:
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« Internal (Pipette) Solution (in mM):[5][6]

o 50 CsCl

o 10 NaCl

o 60 CsF

o 20 EGTA

o 10 HEPES

o Adjust pH to 7.2 with CsOH.

o Adjust osmolality to ~320 mOsm.

o Store in aliquots at -20°C and filter (0.22 um) before use.
o External (Bath) Solution (in mM):[5][6]

140 NacCl

[¢]

4 KClI

[¢]

[e]

1 MgCl2

2 CaCl2

o

5 D-Glucose

[¢]

10 HEPES

[e]

[e]

Adjust pH to 7.4 with NaOH.

o

Adjust osmolality to ~330 mOsm.

[¢]

Filter (0.22 um) before use.

e Lidocaine Stock Solution:
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o Prepare a 100 mM stock solution of lidocaine in distilled water.

o Dilute to the desired final concentrations in the external solution on the day of the
experiment.

3. Electrophysiological Recording:

» Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MQ when filled
with the internal solution.

e Whole-Cell Configuration:

o Place a coverslip with cells in the recording chamber on the microscope stage and perfuse
with external solution.

o Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GQ).
o Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

o Data Acquisition:

[¢]

Use a patch-clamp amplifier and a data acquisition system (e.g., Axopatch amplifier,
pCLAMP software).

[¢]

Compensate for pipette and whole-cell capacitance.

Monitor series resistance and terminate the experiment if it changes significantly (>20%).

[¢]

[e]

Sample data at 20 kHz and filter at 10 kHz.[5]
4. Voltage-Clamp Protocols:
o To Determine IC50 (Concentration-Response):
o Hold the cell at a holding potential of -120 mV or -90 mV.[1]
o Apply a depolarizing step to -10 mV for 20-50 ms to elicit the peak sodium current.

o Repeat this pulse every 5-10 seconds to monitor the current amplitude.
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Perfuse with increasing concentrations of lidocaine, allowing the effect to reach a steady
state at each concentration.

Measure the peak inward current at each concentration and normalize to the control
current.

Fit the concentration-response data with the Hill equation to determine the 1C50.

e To Study Use-Dependent Block:

[e]

o

[¢]

[e]

Hold the cell at -120 mV.
Apply a train of depolarizing pulses to 0 mV for 10 ms at a frequency of 5 Hz or 10 Hz.
Record the peak current for each pulse in the train.

Compare the reduction in current amplitude over the pulse train in the absence and
presence of lidocaine.

o To Assess Effects on Steady-State Inactivation:

Hold the cell at -120 mV.
Apply a series of 500 ms pre-pulses to potentials ranging from -140 mV to -20 mV.

Immediately following each pre-pulse, apply a test pulse to -10 mV to measure the
available sodium current.

Plot the normalized peak current as a function of the pre-pulse potential.

Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2) in
the absence and presence of lidocaine.

Protocol 2: Outside-Out Patch-Clamp Recording of
KATP Channels in Cardiomyocytes

This protocol is for studying the direct effect of externally applied lidocaine on single KATP

channels in isolated cardiac myocytes.
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1. Cardiomyocyte Isolation:

« |solate ventricular myocytes from adult rat hearts using enzymatic digestion (e.g., with
collagenase and protease) via Langendorff perfusion.

o Store isolated myocytes in a suitable medium at room temperature for use on the same day.
2. Solutions:
« Internal (Pipette) Solution (High K+, ATP-free) (in mM):

o 140 KCI

o

1 MgClI2

10 HEPES

[¢]

1 EGTA

[e]

[e]

Adjust pH to 7.4 with KOH.
» External (Bath) Solution (Tyrode's solution) (in mM):

135 NacCl

[¢]

[¢]

5.4 KCI

1.8 CaCl2

[e]

o

1 MgClI2

10 HEPES

[¢]

o

10 Glucose

[e]

Adjust pH to 7.4 with NaOH.

» Lidocaine Application:
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o Prepare a stock solution of lidocaine and dilute it in the external solution.

o Apply different concentrations of lidocaine to the outside-out patch using a multi-barrel
perfusion system for rapid solution exchange.[2]

3. Electrophysiological Recording:
» Pipette Fabrication: Use thick-walled borosilicate glass pipettes with a resistance of 3-5 MQ.
e Outside-Out Patch Formation:

o Obtain a whole-cell configuration on a cardiomyocyte.

o Slowly retract the pipette from the cell, allowing a piece of the membrane to be excised
with the extracellular side facing the bath solution.

o Data Acquisition:
o Record single-channel currents at a holding potential of 0 mV.[2]

o Filter the data at a suitable frequency (e.g., 200-600 Hz) and sample at a higher rate (e.g.,
3.33 kHz).[2]

4. Data Analysis:

» Measure the single-channel current amplitude and the open probability (NPo) of the KATP
channels in the absence and presence of different lidocaine concentrations.

o Construct amplitude histograms to confirm that lidocaine does not alter the single-channel
conductance.

» Determine the concentration-dependent block of the mean channel current to calculate the
IC50.

Visualizations

Lidocaine's Mechanism of Action on Voltage-Gated
Sodium Channels
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Voltage-Gated Sodium Channel States
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Caption: Mechanism of lidocaine's state-dependent block of voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Patch-Clamp
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Caption: A generalized workflow for a whole-cell patch-clamp experiment studying lidocaine.
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Signaling Pathway of Lidocaine's Allosteric Modulation
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Caption: Allosteric modulation of Na+ channel voltage sensors by lidocaine.[7][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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